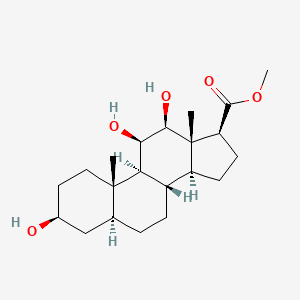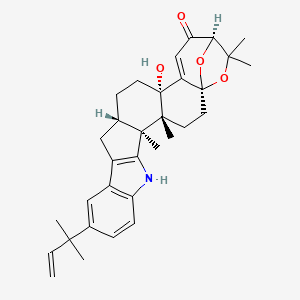
4-Chlorethcathinonhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloroethcathinone (hydrochloride) is a synthetic cathinone, a class of compounds known for their stimulant properties. It is an analog of methcathinone, with a chlorine atom substituted at the 4-position of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Referenzmaterial in der analytischen Chemie für die Entwicklung von Nachweismethoden verwendet.
Biologie: Untersucht auf seine Auswirkungen auf Neurotransmittersysteme und seine potenzielle Neurotoxizität.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen und als Modellverbindung zur Untersuchung der Pharmakologie synthetischer Cathinone.
Industrie: Wird bei der Synthese anderer chemischer Verbindungen und als Zwischenprodukt in der organischen Synthese verwendet
5. Wirkmechanismus
Der Wirkmechanismus von 4-Chlorethcathinon (Hydrochlorid) beinhaltet die Modulation monoaminerger Neurotransmittersysteme. Es wirkt als Freisetzungsmittel für Dopamin, Noradrenalin und Serotonin, was zu erhöhten extrazellulären Spiegeln dieser Neurotransmitter führt. Dies führt zu stimulierenden Wirkungen, die denen anderer synthetischer Cathinone ähneln . Die Wechselwirkung der Verbindung mit Monoamintransportern und -rezeptoren wird als der primäre Weg angesehen, über den sie ihre Wirkungen entfaltet .
Wirkmechanismus
Target of Action
4-Chloroethcathinone hydrochloride, also known as FWH-494 hydrochloride, is a synthetic cathinone . The primary targets of this compound are likely to be the dopamine and serotonin transporters . These transporters play a crucial role in regulating the levels of dopamine and serotonin, neurotransmitters that are involved in mood regulation, reward, and motor control .
Mode of Action
It is believed to act as apsychostimulant by elevating extracellular levels of monoaminergic neurotransmitters . This suggests that the compound may interact with its targets (dopamine and serotonin transporters) to increase the release or inhibit the reuptake of these neurotransmitters .
Biochemical Pathways
Given its proposed mode of action, it is likely to affect pathways related tomonoaminergic neurotransmission
Pharmacokinetics
It has been reported that its metabolism, excretion, and biological availability have been studied . More detailed information about its absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, is currently lacking .
Result of Action
Studies involving mice indicate that it can stimulate spontaneous locomotor activity and motor performance in a dose-dependent manner . This suggests that the compound may have stimulant-like effects at the molecular and cellular level .
Biochemische Analyse
Biochemical Properties
It is believed to be a dopamine and serotonin releasing agent . It is also suggested that it has significant acute toxicity with species-specific variability, moderate genotoxic potential suggesting the risk of DNA damage, and a notable cardiotoxicity risk associated with hERG channel inhibition .
Cellular Effects
It is known to stimulate spontaneous locomotor activity in mice in a dose-dependent manner .
Molecular Mechanism
It is believed to be a dopamine and serotonin releasing agent . Its chemical structure closely resembles para-chloromethamphetamine .
Temporal Effects in Laboratory Settings
It is known that it has a notable cardiotoxicity risk associated with hERG channel inhibition .
Dosage Effects in Animal Models
The effects of 4-Chloroethcathinone hydrochloride vary with different dosages in animal models. It stimulates spontaneous locomotor activity in mice in a dose-dependent manner .
Metabolic Pathways
It is known that it has significant acute toxicity with species-specific variability .
Transport and Distribution
It is soluble in organic solvents such as DMSO to a concentration of 10 mg/ml, or in solvents such as dimethyl formamide or ethanol to a concentration of approximately 5 mg/ml .
Subcellular Localization
It is known that it has a notable cardiotoxicity risk associated with hERG channel inhibition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroethcathinone (hydrochloride) typically involves the reaction of 4-chlorobenzaldehyde with ethylamine, followed by reduction and subsequent hydrochloride salt formation. The general steps are as follows:
Condensation Reaction: 4-chlorobenzaldehyde reacts with ethylamine to form an imine intermediate.
Reduction: The imine intermediate is reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine.
Hydrochloride Salt Formation: The amine is then treated with hydrochloric acid to form the hydrochloride salt of 4-Chloroethcathinone.
Industrial Production Methods: Industrial production methods for 4-Chloroethcathinone (hydrochloride) involve similar synthetic routes but are scaled up and optimized for higher yields and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Reaktionstypen: 4-Chlorethcathinon (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können zu sekundären Aminen oder Alkoholen führen.
Substitution: Das Chloratom am Phenylring kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Nukleophile wie Natriummethoxid oder Natriumethoxid.
Hauptprodukte:
Oxidationsprodukte: Ketone, Carbonsäuren.
Reduktionsprodukte: Sekundäre Amine, Alkohole.
Substitutionsprodukte: Verschiedene substituierte Phenylderivate.
Vergleich Mit ähnlichen Verbindungen
4-Chlorethcathinon (Hydrochlorid) kann mit anderen synthetischen Cathinonen verglichen werden, wie z. B.:
- 3-Chloromethcathinon (3-CMC)
- 4-Chloromethcathinon (4-CMC)
- 4-Fluor-α-Pyrrolidinopentiophenon (4-F-PVP)
- 4-Methoxy-α-Pyrrolidinopentiophenon (4-MeO-PVP)
Einzigartigkeit:
- Strukturelle Unterschiede: Das Vorhandensein eines Chloratoms an der 4-Position des Phenylrings unterscheidet es von anderen Cathinonen.
- Pharmakologisches Profil: Zeigt im Vergleich zu anderen synthetischen Cathinonen einzigartige Wechselwirkungen mit Monoamintransportern .
Ähnliche Verbindungen:
- 3-Chloromethcathinon (3-CMC)
- 4-Chloromethcathinon (4-CMC)
- 4-Fluor-α-Pyrrolidinopentiophenon (4-F-PVP)
- 4-Methoxy-α-Pyrrolidinopentiophenon (4-MeO-PVP) .
Eigenschaften
CAS-Nummer |
22198-75-0 |
|---|---|
Molekularformel |
C11H14ClNO |
Molekulargewicht |
211.69 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-2-(ethylamino)propan-1-one |
InChI |
InChI=1S/C11H14ClNO/c1-3-13-8(2)11(14)9-4-6-10(12)7-5-9/h4-8,13H,3H2,1-2H3 |
InChI-Schlüssel |
RNBCGEIZCHBTGL-UHFFFAOYSA-N |
SMILES |
CCNC(C)C(=O)C1=CC=C(C=C1)Cl.Cl |
Kanonische SMILES |
CCNC(C)C(=O)C1=CC=C(C=C1)Cl |
Synonyme |
4-CEC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


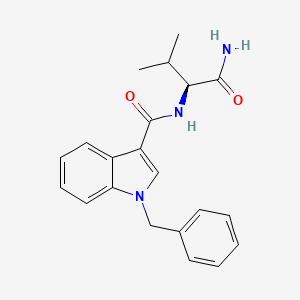
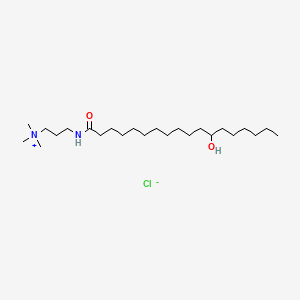
![(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 5-hydroxy-2,5-dihydrofuran-3-carboxylate](/img/structure/B593442.png)
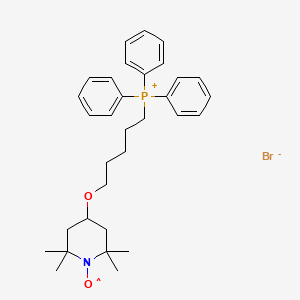
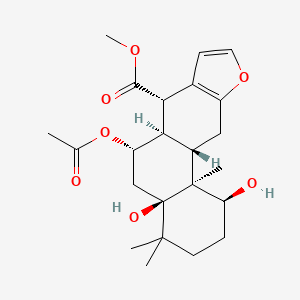

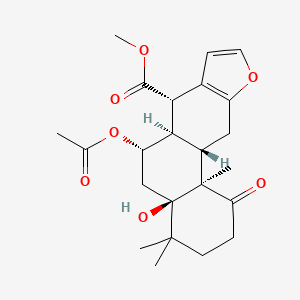
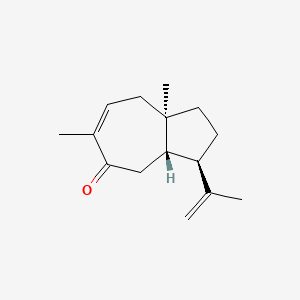
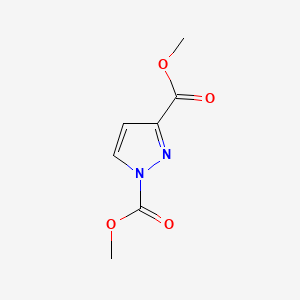
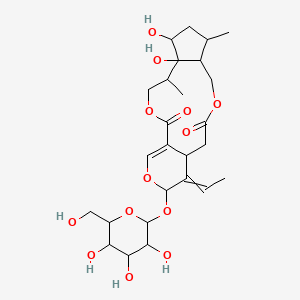
![(2,7,9,10-tetraacetyloxy-5,13-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl)methyl acetate](/img/structure/B593457.png)
